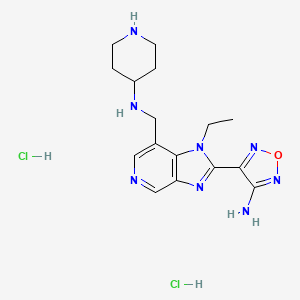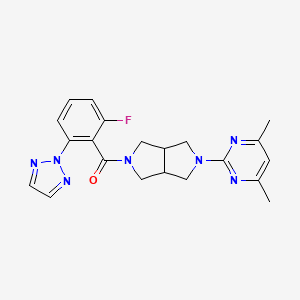
Seltorexant
Übersicht
Beschreibung
Seltorexant is an innovative selective orexin 2 receptor antagonist under development for the treatment of Major Depressive Disorder . It is a small-molecule compound and is structurally related to other clinically used orexin receptor antagonists .
Synthesis Analysis
The synthesis of Seltorexant involves targeting the orexin-2 receptor . The structure and synthesis of the compound, as well as its pharmacodynamics and pharmacokinetics, have been described in detail in a review .Molecular Structure Analysis
The chemical formula of Seltorexant is C21H22FN7O . Its exact mass is 407.19 and its molecular weight is 407.450 . More details about its structure can be found in the referenced literature .Chemical Reactions Analysis
Seltorexant is metabolized by the cytochrome P450 enzyme CYP3A4 . More detailed information about its chemical reactions can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen
Treatment of Major Depressive Disorder (MDD)
Seltorexant has shown statistically significant and clinically meaningful improvement in depressive symptoms in patients with MDD . It is an investigational first-in-class therapy that selectively antagonizes the human orexin-2 receptors, potentially improving mood symptoms associated with depression .
Improvement of Sleep Disturbances
Seltorexant has been found to improve sleep disturbances in patients with MDD . It improves sleep onset, total sleep time, time awake after sleep onset, and sleep efficiency .
Treatment of Insomnia Symptoms
Seltorexant is being studied for the adjunctive treatment of MDD with insomnia symptoms . It has been found to improve sleep efficiency, latency to persistent sleep (LPS), and wake after sleep onset (WASO) versus placebo .
Treatment of Residual Insomnia Symptoms
Approximately 60 percent of MDD patients on standard-of-care oral antidepressants experience residual insomnia symptoms . Seltorexant has been found to improve these residual insomnia symptoms .
Treatment of Depressive Relapse
Insomnia symptoms exacerbate the risk of depressive relapse . By improving insomnia symptoms, Seltorexant may help reduce the risk of depressive relapse .
Improvement of Quality of Life
Insomnia symptoms increase healthcare costs and impact quality of life . By improving insomnia symptoms, Seltorexant may help improve the quality of life of patients with MDD .
Wirkmechanismus
Target of Action
Seltorexant, also known by its developmental code names MIN-202 and JNJ-42847922, is an orexin antagonist medication . The primary target of Seltorexant is the Orexin-2 receptor (OX2R) . Orexin-2 receptors are involved in the control of several key functions, including metabolism and wakefulness .
Mode of Action
Seltorexant acts as a selective antagonist of the orexin-2 receptor . This means it binds to the OX2R and inhibits its function. Seltorexant shows over 100-fold greater binding affinity for the OX2 receptor over the OX1 receptor . By blocking the activity of OX2R, Seltorexant may normalize excessive arousal, thereby potentially attenuating depressive symptoms .
Biochemical Pathways
The orexin system, which includes the OX2R, plays a crucial role in the regulation of sleep-wake cycles, appetite, and mood . By selectively antagonizing the OX2R, Seltorexant can influence these biochemical pathways and potentially alleviate symptoms of depression and insomnia .
Pharmacokinetics
Seltorexant has fast absorption with a time to peak levels of 0.3 to 1.5 hours and has a relatively short duration with an elimination half-life of only 2 to 3 hours . It is metabolized by the cytochrome P450 enzyme CYP3A4 . These properties suggest that Seltorexant has ideal pharmacokinetics for sleep induction .
Result of Action
Seltorexant’s action on the OX2R has been found to improve depression scores on the Hamilton Depression Rating Scale in people with major depressive disorder (MDD) and to improve sleep onset, total sleep time, time awake after sleep onset, and sleep efficiency in people with MDD and/or insomnia .
Action Environment
The efficacy of Seltorexant may be influenced by various environmental factors. For instance, the presence of stress or anxiety could potentially exacerbate the symptoms of depression and insomnia, thereby affecting the efficacy of Seltorexant . Additionally, factors such as diet and lifestyle, which can influence metabolism and sleep patterns, might also impact the effectiveness of Seltorexant .
Zukünftige Richtungen
Seltorexant is currently in Phase III for Major Depressive Disorder . According to GlobalData, Phase III drugs for Major Depressive Disorder have a 53% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . In May 2022, a Phase 2 trial of Seltorexant began in people with probable Alzheimer’s disease and significant agitation or aggression .
Eigenschaften
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCEMCKYDVLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seltorexant | |
CAS RN |
1293281-49-8 | |
| Record name | Seltorexant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Q & A
Q1: What is the primary mechanism of action of Seltorexant?
A1: Seltorexant is a potent and selective antagonist of the human orexin-2 receptor (OX2R). [, , , , ] This means it binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from activating the receptor. [] The orexin system, particularly the OX2R, plays a crucial role in regulating wakefulness and arousal. [, ] By blocking this receptor, Seltorexant promotes sleep and has demonstrated potential as a treatment for insomnia and major depressive disorder. [, , , , ]
Q2: How does Seltorexant compare to other orexin receptor antagonists in terms of receptor selectivity?
A2: Seltorexant is classified as a selective orexin-2 receptor antagonist (SORA2), primarily targeting the OX2R. [] This contrasts with other orexin receptor antagonists like suvorexant and lemborexant, which are dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R. [, ]
Q3: What are the potential benefits of selectively targeting the OX2R for sleep disorders like insomnia?
A3: While DORAs primarily increase REM sleep, research suggests that targeting the OX2R with Seltorexant may promote a more balanced sleep architecture. [] This is significant because it potentially addresses a broader range of sleep disturbances, including difficulties falling asleep and maintaining sleep throughout the night, without disproportionately affecting other sleep stages. [, , ]
Q4: What is the significance of the pyrazole moiety in Seltorexant's structure?
A4: Researchers investigating pyrazole derivatives as selective orexin-2 receptor antagonists identified the pyrazole moiety as a crucial structural element. [] Through structure-activity relationship (SAR) studies, they found that modifications to the pyrazole ring significantly influenced the compound's binding affinity for the OX2R, ultimately impacting its potency and selectivity. []
Q5: How does the structure of Seltorexant relate to its activity as an orexin-2 receptor antagonist?
A5: While the provided research doesn't delve into the specific binding interactions of Seltorexant with the OX2R, it highlights the importance of SAR studies in optimizing its activity. [] These studies likely involved synthesizing and evaluating a series of Seltorexant analogues, systematically modifying various structural features to determine their impact on OX2R binding affinity, antagonistic potency, and selectivity. []
Q6: Have any specific structural modifications been identified that significantly enhance Seltorexant's potency or selectivity for the OX2R?
A6: The research mentions that optimization efforts focused on enhancing several key parameters, including OX2R antagonistic activity, metabolic stability in liver microsomes, minimization of time-dependent CYP3A4 inhibition, and improvement of aqueous solubility. [] While the specific structural changes responsible for these improvements are not detailed in the abstracts, it's likely that researchers explored various substitutions on the pyrazole and oxazole rings, as well as modifications to the linker connecting these two aromatic systems. []
Q7: What are the implications of Seltorexant's pharmacokinetic properties for its clinical use?
A7: Although the research provides limited information on the specific pharmacokinetic parameters of Seltorexant, it indicates that studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. [, ] Understanding Seltorexant's ADME properties is crucial for determining its optimal dosing regimen, potential for drug interactions, and suitability for different patient populations. []
Q8: How does Seltorexant's efficacy in preclinical sleep models translate to its clinical effects in humans?
A8: Preclinical studies using rat models demonstrated that Seltorexant effectively promotes sleep, showing comparable efficacy to another orexin receptor antagonist, Seltorexant. [] Further research involved clinical trials where Seltorexant demonstrated positive effects on objective sleep parameters in humans. [, , ] These parameters included a significant decrease in latency to persistent sleep, an increase in total sleep time, and improved sleep efficiency. [, , ]
Q9: What is the significance of the finding that Seltorexant improves sleep parameters in individuals with major depressive disorder?
A9: Insomnia is a frequent symptom in individuals with major depressive disorder, often persisting even with antidepressant treatment. [] Clinical trials investigating Seltorexant as an adjunctive therapy for major depressive disorder revealed a significant reduction in depressive symptoms and improvements in sleep quality. [, , ] These findings suggest that Seltorexant might offer a dual benefit in this patient population, addressing both mood and sleep disturbances. [, , ]
Q10: How does Seltorexant's safety profile compare to that of other hypnotics, such as zolpidem?
A10: Seltorexant generally demonstrates a favorable safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were somnolence, headache, and nausea. [, ] Importantly, unlike some traditional hypnotics like zolpidem, Seltorexant appears to have a lower risk of dependence, tolerance, and next-day residual effects, making it suitable for long-term treatment of insomnia. [, ]
Q11: What are the potential advantages of developing a continuous flow process for the synthesis of Seltorexant?
A12: The research mentions an exploratory process development effort focusing on a high-temperature thermal [3+2] cycloaddition in continuous flow for Seltorexant synthesis. [] This approach potentially offers several advantages over traditional batch synthesis methods, including enhanced reaction efficiency, improved safety profiles due to smaller reaction volumes and precise control over reaction parameters, and the possibility for straightforward scalability for larger-scale production. []
Q12: What are the broader implications of research on orexin receptor antagonists like Seltorexant for understanding the orexin system and its role in various physiological processes?
A13: Research on Seltorexant and other orexin receptor antagonists provides valuable insights into the multifaceted roles of the orexin system beyond sleep regulation. [] The orexin system has been implicated in various physiological processes, including arousal, reward pathways, stress responses, and energy balance. []
Q13: What are the future directions for research on Seltorexant and other orexin receptor antagonists in the context of treating neuropsychiatric disorders?
A14: Future research on Seltorexant and other orexin receptor antagonists holds promising avenues for developing novel therapies for various neuropsychiatric disorders. [] Ongoing and future research will likely focus on exploring the potential benefits of these agents in conditions like depression, anxiety disorders, addiction, and even neurodegenerative diseases like Alzheimer's disease. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



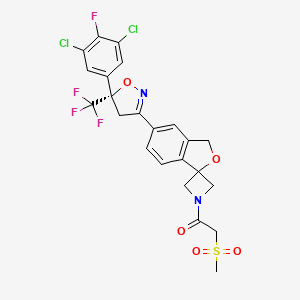
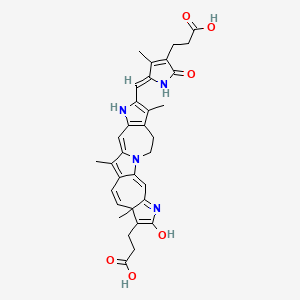
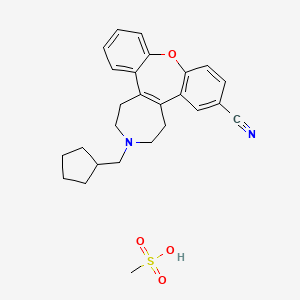
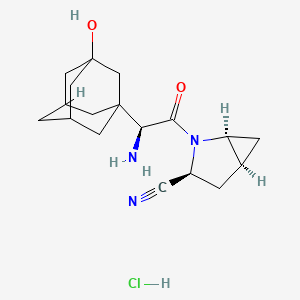

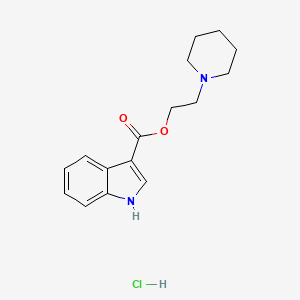
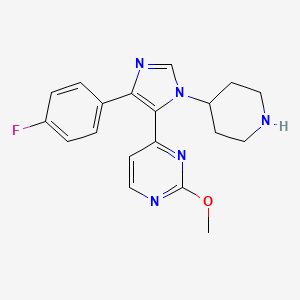
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
